N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a furan ring, a quinazoline core, and various functional groups that contribute to its unique chemical properties. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-2-phenacylsulfanyl-3-prop-2-enylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-2-12-28-24(31)20-11-10-18(23(30)26-15-19-9-6-13-32-19)14-21(20)27-25(28)33-16-22(29)17-7-4-3-5-8-17/h2-11,13-14H,1,12,15-16H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOWBRCEVKVEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves multiple steps, starting from readily available starting materials One common approach is the condensation of 2-aminobenzamide with furan-2-carbaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of efficient coupling reagents can be employed to enhance the reaction efficiency. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) moiety at position 2 of the quinazoline ring undergoes nucleophilic substitution under basic or acidic conditions. For example:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | Replacement with alkyl/aryl groups (e.g., benzyl, propargyl) | |
| Oxidation | H₂O₂, AcOH, 25°C | Conversion to sulfoxide (–SO–) or sulfone (–SO₂–) |
This reactivity is critical for modulating electronic properties and enhancing binding affinity in pharmacological applications.
Functionalization of the Allyl (Prop-2-en-1-yl) Group
The allyl substituent at position 3 participates in:
(a) Electrophilic Addition
-
Reacts with halogens (Br₂, Cl₂) in CH₂Cl₂ to form dihalogenated derivatives .
-
Hydroboration-oxidation yields secondary alcohols (e.g., 3-propan-2-ol derivatives) .
(b) Polymerization
Under radical initiators (AIBN, 70°C), the allyl group forms oligomers, altering solubility and steric bulk .
Hydrolysis of the Carboxamide
The C7-carboxamide group undergoes hydrolysis under acidic or enzymatic conditions:
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux, 4h | 7-Carboxylic acid derivative | Prodrug activation |
| Lipase (pH 7.4, 37°C) | Controlled release of active metabolites | Targeted drug delivery systems |
Cyclization Reactions
The furan-2-ylmethyl group facilitates intramolecular cyclization:
-
Acid-Catalyzed Cyclization (H₂SO₄, 60°C): Forms fused tricyclic structures via furan ring opening and quinazoline C–N bond formation .
-
Photochemical Cyclization (UV light, toluene): Generates benzofuran-quinazoline hybrids .
(a) Enzymatic Interactions
-
The quinazoline core inhibits histone deacetylases (HDACs) via chelation of Zn²⁺ in active sites .
-
The sulfanyl group enhances binding to cysteine residues in kinase domains .
(b) Prodrug Activation
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds similar to N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide. For instance:
- In vitro studies have shown that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. These compounds often demonstrate IC₅₀ values in the low micromolar range, indicating strong antiproliferative activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
Compounds similar to N-[(furan-2-yl)methyl]-4-oxo have demonstrated anti-inflammatory properties in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF-7 cells with an IC₅₀ of 5 µM. |
| Study B | Antimicrobial Testing | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha in LPS-stimulated macrophages by 50%. |
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The furan ring and quinazoline core play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with potential biological activities.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: A compound with a similar furan moiety but different core structure.
Uniqueness
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the presence of both furan and quinazoline rings
Biological Activity
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a furan moiety, a quinazoline core, and various functional groups that may contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name highlights its intricate structure, which includes:
| Component | Description |
|---|---|
| Furan ring | A five-membered aromatic ring contributing to biological activity. |
| Quinazoline core | A bicyclic structure known for various pharmacological effects. |
| Carboxamide group | Imparts solubility and potential interactions with biological targets. |
The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Oxidative Stress Modulation : The compound may exert antioxidant effects, helping to mitigate oxidative damage in cells.
- Enzyme Inhibition : It could inhibit enzymes linked to inflammatory processes or cancer progression, similar to other quinazoline derivatives.
- Receptor Interaction : The compound might bind to specific receptors involved in signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds structurally similar to N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline have demonstrated various biological activities:
Antioxidant Activity
Studies have shown that furan-containing compounds can exhibit significant antioxidant properties, potentially reducing oxidative stress in cellular systems .
Antimicrobial Activity
Quinazoline derivatives are often evaluated for their antimicrobial properties. Preliminary data suggests that this compound may possess moderate antibacterial activity against certain strains .
Anticancer Potential
Research has identified quinazoline compounds as promising candidates in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific activity of the studied compound against various cancer cell lines remains an area for further investigation.
Study 1: Antioxidant Properties
A study on similar furan derivatives demonstrated significant antioxidant activity through the scavenging of free radicals and modulation of cellular oxidative stress markers . This suggests a potential pathway for therapeutic application in diseases characterized by oxidative stress.
Study 2: Antimicrobial Efficacy
In vitro tests of related quinazoline compounds revealed varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in structure could enhance potency .
Study 3: Anticancer Activity
A recent investigation into quinazoline derivatives indicated their ability to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and cell cycle arrest . This highlights the need for further exploration into the specific mechanisms employed by N-[furan] derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
